molecular formula C15H21N3O4 B12193693 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B12193693
M. Wt: 307.34 g/mol
InChI Key: YIUIMDODAWJJQR-UHFFFAOYSA-N
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Description

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

4-(3-methoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid

InChI

InChI=1S/C15H21N3O4/c1-22-12-4-2-3-11(9-12)17-14(19)10-13(15(20)21)18-7-5-16-6-8-18/h2-4,9,13,16H,5-8,10H2,1H3,(H,17,19)(H,20,21)

InChI Key

YIUIMDODAWJJQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)N2CCNCC2

Origin of Product

United States

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